4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway has been linked to several diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Wirkmechanismus
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile targets the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding inhibits the cleavage of Notch receptors, leading to decreased downstream signaling and gene expression. Inhibition of the Notch pathway by 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as promote neuronal differentiation and synaptic plasticity in the brain.
Biochemical and Physiological Effects
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In the brain, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to promote neuronal differentiation and synaptic plasticity, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have anti-inflammatory effects in cardiovascular disorders, which may help to reduce the risk of atherosclerosis and restenosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on the Notch signaling pathway. However, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile also has some limitations. It has low solubility in water, which can make it difficult to use in in vivo experiments. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to have off-target effects on other signaling pathways, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile. One area of interest is the development of more potent and selective inhibitors of the Notch pathway. Additionally, further studies are needed to investigate the effects of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile on other signaling pathways and to determine its potential for use in combination therapy. Finally, more research is needed to investigate the safety and efficacy of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile in vivo, particularly in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile involves a multi-step process, starting with the reaction of 5,6-difluorobenzimidazole with formaldehyde to form 5,6-difluorobenzimidazole-1-carboxaldehyde. This intermediate is then reacted with 3-fluorobenzonitrile in the presence of a base to yield 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile. The synthesis of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been optimized to improve yields and purity, and several modifications have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. The Notch signaling pathway has been implicated in several types of cancer, including breast, lung, and pancreatic cancer. Inhibition of this pathway by 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been shown to decrease cell proliferation and induce apoptosis in cancer cells. 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has also been investigated for its potential in treating Alzheimer's disease, as the Notch pathway is involved in the regulation of neurogenesis and synaptic plasticity. Additionally, 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile has been studied for its effects on cardiovascular disorders, such as atherosclerosis and restenosis.
Eigenschaften
IUPAC Name |
4-[(5,6-difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-11-3-9(6-19)1-2-10(11)7-21-8-20-14-4-12(17)13(18)5-15(14)21/h1-5,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQFCRLUMYRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NC3=CC(=C(C=C32)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.